2-[(Trichloroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trichloroacetyl)amino]benzamide is a chemical compound with the molecular formula C9H7Cl3N2O2. It is known for its unique structure, which includes a benzamide core substituted with a trichloroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trichloroacetyl)amino]benzamide typically involves the reaction of trichloroacetyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(Trichloroacetyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzamide and trichloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-aminobenzamide and trichloroacetic acid.
Scientific Research Applications
2-[(Trichloroacetyl)amino]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Trichloroacetyl)amino]benzamide involves its interaction with specific molecular targets. The trichloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
2-aminobenzamide: A precursor in the synthesis of 2-[(Trichloroacetyl)amino]benzamide, known for its use in various chemical reactions.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7Cl3N2O2 |
---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-[(2,2,2-trichloroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-9(11,12)8(16)14-6-4-2-1-3-5(6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
ZMHNKPQNHJCNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.